(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS No.: 321556-16-5
Cat. No.: VC21456420
Molecular Formula: C23H16BrNO3
Molecular Weight: 434.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321556-16-5 |
---|---|
Molecular Formula | C23H16BrNO3 |
Molecular Weight | 434.3g/mol |
IUPAC Name | 6-bromo-3-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H16BrNO3/c1-14-7-9-17(28-14)10-12-20(26)22-21(15-5-3-2-4-6-15)18-13-16(24)8-11-19(18)25-23(22)27/h2-13H,1H3,(H,25,27)/b12-10+ |
Standard InChI Key | XLGJFDCEFSNHSL-ZRDIBKRKSA-N |
Isomeric SMILES | CC1=CC=C(O1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
SMILES | CC1=CC=C(O1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(O1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Properties
Basic Information
The compound (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is identified by specific chemical parameters that define its physical and chemical nature. The basic identification parameters are summarized in the following table:
Property | Value |
---|---|
CAS Number | 321556-16-5 |
Molecular Formula | C23H16BrNO3 |
Molecular Weight | 434.28 g/mol |
Alternative Name | 2(1H)-Quinolinone, 6-bromo-3-[3-(5-methyl-2-furanyl)-1-oxo-2-propen-1-yl]-4-phenyl- |
The compound is characterized by its unique CAS registry number 321556-16-5, which serves as its definitive identifier in chemical databases and literature . With a molecular formula of C23H16BrNO3, the compound contains 23 carbon atoms, 16 hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms . Its molecular weight of 434.28 g/mol places it in the mid-range of pharmaceutical compounds, balancing molecular complexity with reasonable size for potential drug development considerations .
Structural Features
The compound features several key structural elements that define its chemical behavior:
-
A quinoline core structure that provides a rigid, aromatic scaffold
-
A bromine substituent at position 6 of the quinoline ring that enhances lipophilicity
-
A hydroxyl group at position 2 that can participate in hydrogen bonding interactions
-
A phenyl group at position 4 that contributes additional aromatic character
-
A prop-2-en-1-one chain at position 3 that forms an α,β-unsaturated carbonyl system
-
A 5-methylfuran-2-yl group attached to the prop-2-en-1-one chain that adds heterocyclic complexity
The "(E)" designation in the compound name indicates the trans configuration of the double bond in the prop-2-en-1-one chain, which has significant implications for the three-dimensional structure and potential biological interactions of the molecule.
Physical and Chemical Properties
Physical State and Appearance
Based on the structural characteristics and molecular weight, (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is likely a crystalline solid at room temperature. The presence of aromatic rings and conjugated systems typically confers stability and a defined melting point to such compounds.
Reactivity Profile
The chemical reactivity of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is influenced by its multiple functional groups:
-
The hydroxyl group at position 2 of the quinoline ring can participate in hydrogen bonding and may undergo various modifications including esterification and etherification
-
The α,β-unsaturated carbonyl system (prop-2-en-1-one chain) is susceptible to nucleophilic addition reactions, particularly Michael additions
-
The bromine substituent can participate in various coupling reactions, making it a valuable site for further structural modifications
-
The quinoline nitrogen offers basic properties and potential for coordination with metal ions
These reactive sites provide numerous opportunities for chemical transformations and derivative synthesis, enhancing the compound's value as a chemical building block.
Synthesis Approaches
Key Reaction Steps
A critical step in the synthesis would likely involve an aldol condensation reaction between an acetyl-quinoline intermediate and 5-methylfuran-2-carbaldehyde. This reaction typically requires basic conditions, such as potassium hydroxide in ethanol, as observed in the synthesis of related compounds . The reaction conditions would need careful control to ensure the formation of the (E)-isomer of the double bond in the prop-2-en-1-one chain.
For example, in the synthesis of a related compound described in the available literature, the procedure involved the reaction of 3-acetyl-6-chloro-2-methyl-4-phenylquinoline with an aldehyde in the presence of KOH in ethanol, stirred for approximately 12 hours . The reaction mixture was then concentrated, neutralized with diluted acetic acid, and purified using column chromatography with a 1:1 mixture of ethyl acetate and petroleum ether .
Purification and Characterization
The purification of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one would typically involve chromatographic techniques such as column chromatography, potentially using silica gel as the stationary phase and appropriate solvent systems as the mobile phase . Characterization would employ various analytical methods including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR)
-
Infrared (IR) spectroscopy
-
Mass spectrometry
-
Elemental analysis
-
Potentially X-ray crystallography for definitive structural confirmation
These techniques collectively would confirm the structure, purity, and stereochemistry of the synthesized compound .
Comparative Analysis with Related Compounds
Structural Comparisons
A valuable perspective on (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be gained by comparing it with structurally related compounds. For instance, when compared to 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl) derivatives mentioned in the literature, several key differences and similarities emerge:
-
Both compounds feature a substituted quinoline core structure
-
Both contain a halogen substituent, though at different positions (bromine vs. chlorine)
-
Both include a phenyl group at position 4
-
Significant differences include the substituent at position 2 (hydroxyl vs. methyl) and the more complex prop-2-en-1-one chain in our compound of interest
These structural variations can lead to differences in physical properties, chemical reactivity, and biological activities, highlighting the importance of specific structural elements in determining compound behavior.
Crystal Structure Considerations
In related structures, intermolecular hydrogen bonding networks involving halogen atoms and oxygen-containing functional groups have been observed, creating dimeric arrangements in the crystal lattice . These interactions contribute to the stability of the crystal structure and may provide insights into potential interaction modes with biological targets.
Research Applications
Chemical Research Applications
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one offers several opportunities for fundamental chemical research:
-
As a model compound for studying the reactivity of multi-functional quinoline derivatives
-
For investigating the stereochemical influence on chemical properties and reactions
-
In the development of new synthetic methodologies for complex heterocyclic compounds
-
As a starting material for the preparation of libraries of structurally diverse compounds
These applications contribute to advancing knowledge in organic chemistry and medicinal chemistry fields.
Biological Research Applications
From a biological research perspective, the compound could serve as:
-
A chemical probe for studying specific biological pathways and mechanisms
-
A tool for investigating structure-activity relationships in quinoline-based compounds
-
A reference compound for developing biological assays targeting specific disease mechanisms
-
A comparative standard for evaluating the biological activities of novel quinoline derivatives
These applications highlight the compound's value beyond potential therapeutic uses, emphasizing its role in advancing fundamental biological understanding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume